![molecular formula C9H10Br2O B13201970 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is an organic compound that features a furan ring substituted with a bromine atom and a cyclopropylmethyl group. This compound is of interest due to its unique structure, which combines the reactivity of bromine with the stability of the furan ring and the strained cyclopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan typically involves the bromination of a precursor compound. One common method involves the reaction of a furan derivative with bromine in the presence of a catalyst. The cyclopropylmethyl group can be introduced through a series of reactions starting from cyclopropane derivatives, which are brominated to form bromomethylcyclopropane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized under certain conditions.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield iodinated or other halogenated derivatives, while oxidation can lead to the formation of furanones.
Applications De Recherche Scientifique
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The furan ring and cyclopropyl group can also interact with biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromomethylcyclopropane: Shares the cyclopropylmethyl group but lacks the furan ring.
Bromofuran: Contains the furan ring with a bromine substituent but lacks the cyclopropylmethyl group.
Cyclopropylmethylfuran: Contains both the furan ring and cyclopropylmethyl group but lacks the bromine substituents.
Uniqueness
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is unique due to the combination of its structural features, which confer distinct reactivity and potential biological activity. The presence of both bromine atoms and the strained cyclopropyl ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10Br2O |
|---|---|
Poids moléculaire |
293.98 g/mol |
Nom IUPAC |
2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H10Br2O/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2 |
Clé InChI |
MMPAXIJSGHALGA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=C(O2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


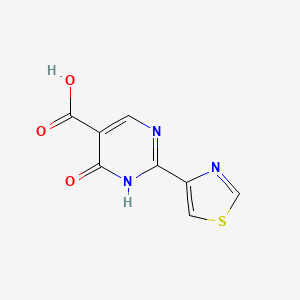


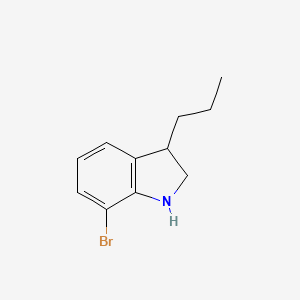
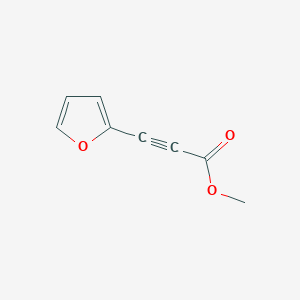
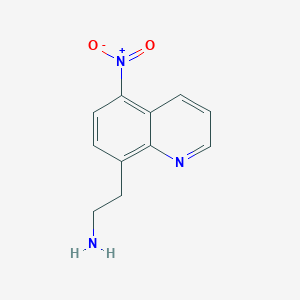

![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
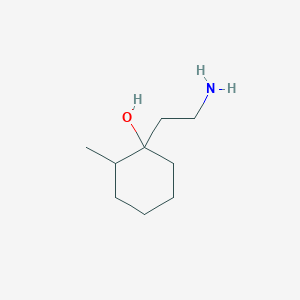
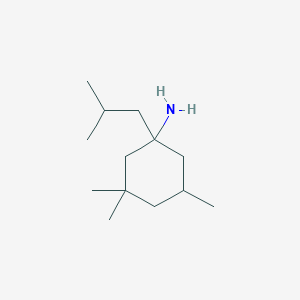
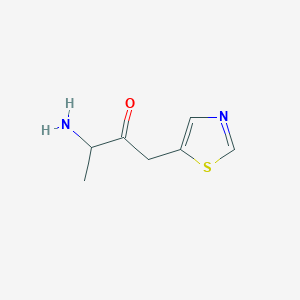
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
